REACTION_CXSMILES
|
[Cl:1][C:2]1[C:6]([C:7]2[CH:12]([CH3:13])[CH:11]=[CH:10][N:9](C(OC3C=CC=CC=3)=O)[CH:8]=2)=[N:5][S:4][N:3]=1.[S].CCOCC>C1C2C(CCCC2)CCC1>[Cl:1][C:2]1[C:6]([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][C:12]=2[CH3:13])=[N:5][S:4][N:3]=1 |^3:22|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 5 h
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
the organic phases extracted with 1N HCl (2×75 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give solid title material in 5.47 g (74%)
|
Type
|
CUSTOM
|
Details
|
yield
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NSN=C1C=1C=NC=CC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |